molecular formula C18H12F3N3O3S B2880343 Methyl 6-oxo-4-(2-pyridinylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate CAS No. 338395-93-0

Methyl 6-oxo-4-(2-pyridinylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate

Cat. No. B2880343
CAS RN: 338395-93-0
M. Wt: 407.37
InChI Key: WVMFIOHOWOXAJB-UHFFFAOYSA-N
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Description

The compound is a pyridazine derivative with a trifluoromethyl phenyl group, a pyridinylsulfanyl group, and a methyl ester group. Pyridazine is a basic aromatic ring with two nitrogen atoms. The trifluoromethyl group is a common motif in medicinal chemistry due to its ability to modulate the physical and biological properties of compounds . The pyridinylsulfanyl group could potentially participate in various chemical reactions, and the methyl ester group could be hydrolyzed to give a carboxylic acid.


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the trifluoromethyl group could participate in various reactions . The pyridinylsulfanyl group could also undergo reactions such as S-trifluoromethylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the trifluoromethyl group could influence properties such as lipophilicity .

Scientific Research Applications

Water Oxidation Catalysts

  • Research on dinuclear complexes with pyridazine ligands shows potential applications in water oxidation processes. These complexes demonstrate significant oxygen evolution reactions, indicating their usefulness as catalysts in water splitting and oxygen generation activities (R. Zong & R. Thummel, 2005).

Synthesis of Fused Pyridine Derivatives

  • Studies have explored the synthesis of various pyridine and fused pyridine derivatives, demonstrating the versatility of pyridazine compounds in creating a wide range of heterocyclic compounds. These synthesized compounds have potential applications in pharmaceuticals and agrochemicals (S. A. Al-Issa, 2012).

Herbicidal Activities

  • Pyridazine derivatives have been investigated for their herbicidal activities. Some compounds exhibit strong herbicidal effects, suggesting their application in agricultural chemistry to develop new herbicides (Han Xu et al., 2008).

Antimicrobial Agents

  • The synthesis of novel heterocyclic compounds containing a sulfonamido moiety, including pyridazine derivatives, has shown promising results in antibacterial activity tests. These findings highlight the potential of these compounds in developing new antimicrobial agents (M. E. Azab et al., 2013).

Corrosion Inhibitors

  • Pyridazine derivatives have been evaluated as corrosion inhibitors for mild steel in acidic solutions, demonstrating good inhibition efficiency. This suggests their application in corrosion protection technologies (A. Khadiri et al., 2016).

properties

IUPAC Name

methyl 6-oxo-4-pyridin-2-ylsulfanyl-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N3O3S/c1-27-17(26)16-13(28-14-7-2-3-8-22-14)10-15(25)24(23-16)12-6-4-5-11(9-12)18(19,20)21/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMFIOHOWOXAJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=O)C=C1SC2=CC=CC=N2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-oxo-4-(2-pyridinylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate

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